molecular formula C29H38N2O6 B13393008 4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid

4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B13393008
M. Wt: 510.6 g/mol
InChI Key: MOTJMGVDPWRKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of atrasentan involves several steps, starting with the preparation of key intermediatesIndustrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Atrasentan undergoes various chemical reactions, including:

Scientific Research Applications

Atrasentan has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study endothelin receptor antagonism.

    Biology: Investigated for its role in cellular signaling pathways.

    Medicine: Primarily researched for treating kidney diseases and certain cancers. .

Comparison with Similar Compounds

Atrasentan is compared with other endothelin receptor antagonists such as sitaxentan and ambrisentan. While sitaxentan and ambrisentan are primarily used for treating pulmonary arterial hypertension, atrasentan is unique in its application for kidney diseases and certain cancers . Other similar compounds include sparsentan and iptacopan, which are also being investigated for their potential in treating IgA nephropathy .

Atrasentan’s selectivity for the endothelin A receptor and its promising results in clinical trials make it a unique and valuable compound in the field of medical research.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTJMGVDPWRKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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